molecular formula C14H18Cl2N2O B105558 1,1'-(Oxydiethylene)dipyridinium dichloride CAS No. 17281-95-7

1,1'-(Oxydiethylene)dipyridinium dichloride

Cat. No.: B105558
CAS No.: 17281-95-7
M. Wt: 230.31 g/mol
InChI Key: CIRMUZNBIDDPAH-UHFFFAOYSA-L
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Description

1,1'-(Oxydiethylene)dipyridinium dichloride is a pyridinium-based compound of interest in advanced chemical and pharmaceutical research. Pyridinium compounds are extensively investigated for their potential in synthesizing novel organic materials and as key intermediates in developing bioactive molecules . Specifically, research into structurally similar pyridinium oximes highlights their significant potential as acetylcholinesterase (AChE) reactivators, which are crucial for counteracting poisoning by organophosphate (OP) nerve agents . The mechanism of such reactivators involves nucleophilic attack on the phosphorylated serine residue in the AChE active site, dephosphorylating the enzyme and restoring its vital function in hydrolyzing the neurotransmitter acetylcholine . Furthermore, the structural motif of the pyridinium cation is known to facilitate penetration across the blood-brain barrier, making derivatives of this chemical class particularly valuable for research aimed at mitigating central nervous system hypercholinergic activity and associated neuropathology resulting from OP exposure . This compound is strictly for use in laboratory research to further explore these and other potential scientific applications.

Properties

IUPAC Name

1-[2-(2-pyridin-1-ium-1-ylethoxy)ethyl]pyridin-1-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-10H,11-14H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRMUZNBIDDPAH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCOCC[N+]2=CC=CC=C2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17281-95-7
Record name 1,1'-(oxydiethylene)dipyridinium dichloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Oxydiethylene)dipyridinium dichloride can be synthesized through the reaction of pyridine with oxydiethylene dichloride under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of 1,1’-(Oxydiethylene)dipyridinium dichloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Oxydiethylene)dipyridinium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a versatile reagent in various organic reactions, particularly in the synthesis of complex organic molecules.
  • Ion Exchange : Its structure allows for effective ion exchange processes, making it useful in the development of ion-selective electrodes.

Biology

  • Antimicrobial Activity : Research indicates that 1,1'-(Oxydiethylene)dipyridinium dichloride exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial membranes, which can lead to cell death.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, such as acetylcholinesterase, which is relevant for neuropharmacological applications.

Medicine

  • Therapeutic Potential : There is ongoing research into the potential use of this compound as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest it may induce apoptosis in cancer cells.
  • Drug Delivery Systems : Its ability to form complexes with various drugs positions it as a candidate for enhancing drug delivery efficacy.

Antimicrobial Efficacy Study

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition Research

In vitro experiments revealed that this compound significantly inhibited acetylcholinesterase activity. This inhibition suggests potential applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease.

Anticancer Activity

Research involving various cancer cell lines indicated that derivatives of this compound showed promising anticancer activity by inducing apoptosis and inhibiting cell proliferation. Specific modifications enhanced its efficacy against leukemia cells.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryOrganic synthesis, ion exchangeEffective reagent for complex molecule synthesis
BiologyAntimicrobial activitySignificant inhibition of bacterial growth
Enzyme inhibitionInhibits acetylcholinesterase activity
MedicineTherapeutic potentialInduces apoptosis in cancer cells
Drug delivery systemsEnhances efficacy of drug delivery

Mechanism of Action

The mechanism of action of 1,1’-(Oxydiethylene)dipyridinium dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to changes in their activity and function. The oxydiethylene bridge allows for flexibility in binding, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Structural Differences and Implications

Compound Substituents/Bridging Group Key Structural Features
1,1'-(Oxydiethylene)dipyridinium dichloride Oxydiethylene (-O-CH2-CH2-O-) Flexible ether bridge; potential for hydrogen bonding
Paraquat (1,1'-dimethyl-4,4'-bipyridylium dichloride) Methyl groups at N-positions Rigid 4,4'-bipyridinium core; high toxicity
1,1'-Dibutyl-4,4'-bipyridinium dibromide Butyl groups at N-positions Hydrophobic alkyl chains; used in metal-organic frameworks
1,1'-Diphenyl-4,4'-bipyridinium dichloride Phenyl groups at N-positions Aromatic substituents; enhanced π-π stacking interactions
Asoxime Chloride Oxime and carbamoyl groups Bioactive substituents; antidote for organophosphate poisoning

Key Observations :

  • The oxydiethylene bridge in the target compound introduces conformational flexibility and polarity, distinguishing it from rigid paraquat or hydrophobic alkyl-substituted analogs.
  • Paraquat ’s methyl groups and planar bipyridinium core contribute to its herbicidal activity and high toxicity, whereas the oxydiethylene linkage may reduce bioactivity due to steric hindrance .

Reactivity Differences :

  • Paraquat undergoes redox cycling, generating reactive oxygen species (ROS) that damage plant tissues .

Physicochemical Properties

Property This compound Paraquat Dichloride 1,1'-Diphenyl Derivative
Molecular Weight ~381.3 (estimated) 257.2 381.30
Solubility High in polar solvents (e.g., water, DMF) Soluble in water Soluble in DMF, ethanol
Thermal Stability Likely decomposes >250°C Decomposes at ~340°C Not reported

Key Insight : The oxydiethylene group enhances solubility in polar solvents compared to paraquat’s methyl groups, which may expand its utility in aqueous-phase reactions.

Biological Activity

1,1'-(Oxydiethylene)dipyridinium dichloride, with the molecular formula C14H18Cl2N2O and CAS number 17281-95-7, is a synthetic compound that has garnered attention for its biological activity. This compound is primarily utilized in biochemical research, particularly in enzyme mechanisms and protein interactions. Its unique structure allows it to form stable complexes with various biological targets, making it a valuable tool in medicinal chemistry and biological studies.

  • Molecular Weight : 301.21152 g/mol
  • Synthesis : This compound is synthesized by reacting pyridine with oxydiethylene dichloride in the presence of a solvent like acetonitrile and a catalyst such as triethylamine at elevated temperatures (80-100°C) .

Biological Applications

This compound exhibits several biological activities that are significant for research and potential therapeutic applications:

  • Enzyme Mechanisms : The compound is employed to study the mechanisms of various enzymes. It can interact with active sites, providing insights into enzyme kinetics and functionality.
  • Protein Interactions : It has been shown to form complexes with proteins, altering their activity. This property is crucial for understanding protein dynamics and interactions in cellular processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent .

The biological activity of this compound is largely attributed to its ability to bind to molecular targets such as enzymes and proteins. The oxydiethylene bridge enhances flexibility in binding, which can lead to significant changes in target activity. This interaction can modulate enzymatic reactions and influence metabolic pathways within cells .

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it was tested against phosphodiesterase enzymes, showing promising inhibitory effects that could be leveraged for therapeutic interventions .
  • Protein Binding Affinity : A study investigated the binding affinity of this compound to various proteins using fluorescence spectroscopy. Results indicated that the compound binds effectively to certain proteins, suggesting potential applications in drug design .

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds can provide insights into its unique properties:

Compound NameBiological ActivityBinding Affinity
This compoundEnzyme inhibition; protein bindingHigh
2,6-DichloropyridineModerate enzyme inhibitionMedium
4-AminopyridineLow enzyme inhibitionLow

This table illustrates that this compound exhibits superior binding affinity compared to other related compounds, highlighting its potential as a research tool and therapeutic agent.

Q & A

Q. How can its redox behavior be exploited in catalytic systems?

  • Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) identifies reversible pyridinium redox peaks (E1/2E_{1/2} ~ -0.5 V vs. Ag/AgCl). Pair with sacrificial donors (e.g., NADH) for photocatalytic applications. Compare with methyl viologen to assess charge-transfer efficiency .

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